4-hydroxy-3-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVRVZQEDJVWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944627 | |

| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-68-9 | |

| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-hydroxy-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate field of drug discovery and materials science, the strategic modification of molecular scaffolds is a fundamental principle for optimizing function. The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, has emerged as a premier strategy for fine-tuning the electronic, metabolic, and binding properties of bioactive molecules. This guide provides an in-depth technical analysis of 4-hydroxy-3-(trifluoromethyl)benzoic acid, a versatile chemical intermediate. We will move beyond a simple recitation of data to explore the causal relationships between its structure and its properties, providing field-proven experimental protocols and contextualizing its significance in modern research and development. This document is designed to serve as a practical and intellectual resource for the discerning scientist.

Molecular Architecture and Electronic Landscape

The physicochemical character of this compound is dictated by the electronic interplay of its three functional groups on the aromatic ring. The potent, electron-withdrawing inductive effect of the trifluoromethyl group (-CF3) significantly influences the molecule's acidity and lipophilicity.[1][2][3] This effect is modulated by the presence of a hydroxyl (-OH) group, which is electron-donating via resonance, and a carboxylic acid (-COOH) group, which is also electron-withdrawing. This specific ortho, para substitution pattern creates a unique electronic environment that is central to its utility as a synthetic building block.

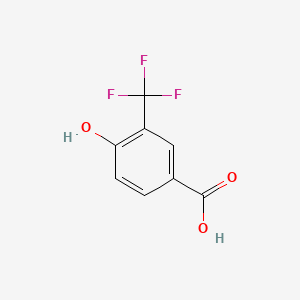

Figure 1: 2D representation of this compound.

Core Physicochemical Data

A quantitative understanding of a molecule's properties is essential for predictive modeling and experimental design. The table below summarizes the key physicochemical parameters for this compound.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₈H₅F₃O₃ | Defines the elemental makeup and exact mass.[4][5] |

| Molecular Weight | 206.12 g/mol | Essential for all stoichiometric and molarity-based calculations.[4][5] |

| Melting Point | 144 - 147 °C | A critical parameter for purity assessment and reaction condition planning.[4] |

| Predicted pKa | ~3.7 | The electron-withdrawing -CF3 group increases acidity compared to benzoic acid (pKa 4.2).[6][7] This value dictates the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Predicted XlogP | 2.0 | This value indicates moderate lipophilicity, a key factor influencing membrane permeability and oral bioavailability.[5] |

| Aqueous Solubility | Sparingly soluble | Impacts formulation strategies and requires careful solvent selection for assays and reactions.[8] |

Rigorous Experimental Protocols

The reliability of physicochemical data is contingent upon the robustness of the experimental methodology. The following protocols are presented as self-validating systems for accurate characterization.

pKa Determination via Potentiometric Titration in a Co-solvent System

Expertise & Causality: Potentiometric titration is the gold-standard for pKa determination.[9] Due to the low aqueous solubility of this compound, a co-solvent system (e.g., methanol-water) is necessary to achieve a sufficient concentration for analysis.[10] The apparent pKa is determined at several co-solvent ratios, and the aqueous pKa is then found by extrapolating to 0% organic solvent, a procedure that corrects for the effect of the organic solvent on the ionization equilibrium.[11]

Step-by-Step Methodology:

-

Solution Preparation: Accurately prepare a ~1 mM solution of the compound in a defined methanol-water mixture (e.g., 40% methanol).

-

System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Ensure the electrode is rinsed and conditioned with the co-solvent mixture before use.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). Add standardized, carbonate-free NaOH titrant in small, precise increments. Record the pH reading after it stabilizes following each addition.

-

Data Processing: Plot the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve (or the peak of the first derivative).

-

pKa Calculation: The apparent pKa is the pH at the half-equivalence point.

-

Extrapolation: Repeat steps 1-5 for at least three different co-solvent ratios (e.g., 30%, 40%, 50% methanol). Plot the apparent pKa values against the mole fraction of the co-solvent and extrapolate the linear regression to zero to obtain the aqueous pKa.

Figure 2: Workflow for co-solvent potentiometric pKa determination.

LogP Determination via the Shake-Flask Method

Expertise & Causality: The shake-flask method is the most direct and reliable technique for measuring the partition coefficient (logP) between n-octanol and water.[12][13] Pre-saturation of the two phases is a critical, non-negotiable step to prevent volume changes during partitioning, which would otherwise lead to inaccurate concentration measurements. LogD (the distribution coefficient at a specific pH) is often more biologically relevant for ionizable compounds.[14][15] To measure LogD, the aqueous phase is replaced with a buffer of physiological pH (e.g., 7.4).

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 buffer for LogD) in a large vessel. Allow the layers to separate completely overnight. These are your pre-saturated phases.

-

Stock Solution: Prepare a stock solution of the compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Combine 5 mL of the n-octanol stock solution and 5 mL of the pre-saturated aqueous phase in a screw-cap vial.

-

Equilibration: Agitate the vial on a shaker at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to achieve a sharp separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous]. The final value is expressed as logP = log₁₀(P).

Figure 3: Workflow for logP determination by the shake-flask method.

Role and Impact in Drug Design

The trifluoromethyl group is not merely a passive substituent; it is a strategic tool for molecular optimization.[16] Its incorporation into a lead compound, often by using intermediates like this compound, can confer significant advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]

-

Increased Lipophilicity: The -CF3 group generally increases a molecule's logP, which can improve its ability to cross lipid membranes and enhance cell permeability.[2][17]

-

Modulated Acidity: The strong electron-withdrawing nature of the group increases the acidity of the carboxylic acid, influencing its ionization state and potential for ionic interactions with biological targets.[3]

-

Improved Binding Affinity: The steric bulk and unique electronic properties of the -CF3 group can lead to more favorable interactions within a protein's binding pocket.[16]

Conclusion

This compound is a prime example of a rationally designed chemical intermediate. Its physicochemical properties, governed by the strategic placement of a trifluoromethyl group, make it a valuable asset in the synthesis of advanced materials and pharmaceuticals. A thorough characterization of its pKa, logP, and solubility using robust, validated protocols is the first and most critical step in harnessing its full potential. The methodologies and data presented in this guide provide the necessary foundation for researchers to confidently integrate this compound into their discovery and development pipelines.

References

- Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- X-MOL. (n.d.).

- Juhás, M., et al. (2025).

- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Wikipedia. (n.d.). Trifluoromethyl group.

- BenchChem Technical Support Team. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

- Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io.

- Hovione. (2024).

- Semple, F., & Takács-Novák, K. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.

- Isoski, V., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Semantic Scholar.

- Hendriksen, B. A., et al. (n.d.).

- Rafols, C., et al. (n.d.).

- Ortiz, J. L., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.

- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.

- Guidechem. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-32-1 wiki.

- Dakenchem. (n.d.). Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.

- PubChemLite. (n.d.). This compound (C8H5F3O3).

- LibreTexts Chemistry. (n.d.). Table 20.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. global.oup.com [global.oup.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. DSpace [diposit.ub.edu]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

CAS number 220239-68-9 properties and suppliers

An In-Depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzoic Acid (CAS: 220239-68-9): Properties, Applications, and Sourcing

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 220239-68-9. This compound is a substituted aromatic carboxylic acid featuring both a hydroxyl (phenol) and a trifluoromethyl group, which impart unique chemical properties and significant potential for research and development. This document consolidates critical data on its chemical identity, physicochemical properties, potential applications in pharmaceutical and materials science, and guidelines for safe handling and procurement. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile chemical intermediate.

Core Chemical Identity and Properties

This compound is a unique molecule whose functionality is dictated by the interplay of its three core chemical motifs: a carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group on the aromatic ring.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 220239-68-9 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅F₃O₃ | [2][3][4][5][6][7][8][9] |

| Molecular Weight | 206.12 g/mol | [1][2][3][5][6][7][8] |

| InChI Key | DPVRVZQEDJVWLS-UHFFFAOYSA-N | [1][2][4][5][6] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O | [7] |

Physicochemical Characteristics

The physical properties of the compound are essential for determining appropriate storage, handling, and application conditions.

| Property | Value | Source(s) |

| Physical State | White to cream-colored crystalline solid or powder | [1][7][10] |

| Melting Point | 144 - 147 °C | [7][10] |

| Solubility | Soluble in organic solvents; limited solubility in water | [7] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container | [1][10] |

| Purity (Typical) | ≥95% | [1][3] |

Structural and Reactivity Analysis

The molecule's structure is the foundation of its chemical behavior. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group, positioned ortho to the hydroxyl group and meta to the carboxylic acid, significantly influences the molecule's acidity and reactivity. This group increases the acidity of both the phenolic proton and the carboxylic acid proton compared to their non-fluorinated analogs. This enhanced acidity and the presence of multiple functional groups make it a versatile building block in organic synthesis.[7]

Potential Research Applications

The unique substitution pattern of this compound makes it a compound of interest in several advanced research fields.

Pharmaceutical Research and Drug Discovery

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent.[7] The rationale for this application lies in its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and its potential to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).[7] The trifluoromethyl group can enhance metabolic stability and binding affinity, which are desirable properties in drug candidates.

A crucial step in validating its potential is to perform an in vitro enzyme inhibition assay. The following workflow outlines a generalized protocol for screening the compound against a target inflammatory enzyme.

Caption: Workflow for an in vitro enzyme inhibition assay.

Material Science

The trifluoromethyl group is known to impart enhanced thermal and chemical stability to molecular structures.[7] Consequently, this compound serves as a valuable monomer or precursor for developing advanced polymers and materials. Its integration can lead to materials with improved properties, such as heat-resistant polymers, specialty liquid crystals, and materials with tailored dielectric properties.[7]

Safety, Handling, and Toxicology

Proper handling of this chemical is paramount to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Recommended Laboratory Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]

-

Handling : Avoid generating dust. Do not get in eyes, on skin, or on clothing. Prevent ingestion and inhalation.[10]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[1][10]

-

Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[10]

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[10] Therefore, it should be handled with the care afforded to a compound with unknown toxicity.

Procurement and Supplier Information

Sourcing high-quality chemical reagents is fundamental to reproducible research. When procuring this compound, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (COA) specifying purity and identity confirmation.

Major Commercial Suppliers

Below is a list of established suppliers from whom CAS 220239-68-9 can be sourced. Availability and purity may vary.

| Supplier | Notes |

| Sigma-Aldrich (MilliporeSigma) | Often available through Aldrich partners like Ambeed, with typical purity of 95%.[1] |

| Thermo Fisher Scientific | Listed under the Acros Organics or Thermo Scientific brands.[2][10] |

| AiFChem | Provides the compound with specified purity of 95%.[3] |

| Smolecule | Lists the product as in stock and provides aggregated application data.[7] |

| Matrix Fine Chemicals | A supplier of fine chemicals and intermediates.[6] |

Conclusion

This compound (CAS 220239-68-9) is a fluorinated aromatic compound with significant potential as a building block in both pharmaceutical discovery and material science. Its distinct combination of functional groups offers a platform for developing novel molecules with enhanced stability and biological activity. While its toxicological profile requires further investigation, its utility in research is clear. Adherence to strict safety protocols and sourcing from reputable suppliers are essential for its effective and safe use in the laboratory.

References

-

Molecules PDF. Matrix Fine Chemicals. [https://www.matrixchemicals.com/ Molecules.asp]([Link] Molecules.asp)

-

This compound | CAS 220239-68-9. Molekula. [Link]

-

Safety Data Sheet - this compound. Aaron Chemicals. [Link]

Sources

- 1. This compound | 220239-68-9 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 220239-68-9 | this compound - AiFChem [aifchem.com]

- 4. labfind.co.kr [labfind.co.kr]

- 5. This compound | CAS 220239-68-9 [matrix-fine-chemicals.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. Buy this compound | 220239-68-9 [smolecule.com]

- 8. capotchem.com [capotchem.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Modern Chemistry

An In-depth Technical Guide to the Derivatives and Analogs of Hydroxy-(Trifluoromethyl)benzoic Acid

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the biological activity and physical characteristics of a parent scaffold.[1][2] When combined with the versatile benzoic acid framework, which features hydroxyl and carboxylic acid functionalities ripe for chemical modification, a powerful platform for innovation emerges.

This technical guide provides a comprehensive analysis of the derivatives and analogs of hydroxy-(trifluoromethyl)benzoic acid. While several positional isomers of this core structure exist, the available scientific literature is predominantly focused on the 4-hydroxy-2-(trifluoromethyl)benzoic acid isomer due to its role as a versatile building block.[2][3] This document will delve into the synthesis, characterization, and applications of this key isomer, while also drawing comparisons to other analogs to illuminate the structure-activity relationships that govern their utility. This guide is intended for researchers, medicinal chemists, and material scientists engaged in the development of novel therapeutics and advanced materials.

The Pivotal Role of the Trifluoromethyl Group

The trifluoromethyl group is often employed as a bioisostere for a methyl group, but it is significantly bulkier and possesses distinct electronic properties.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. In the context of drug design, the CF₃ group is prized for its ability to enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[2]

-

Cellular Permeability: The lipophilicity of the CF₃ group can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][2]

-

Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with biological targets.[1]

These attributes make trifluoromethylated compounds highly valuable in the pursuit of more effective and durable therapeutic agents.

Isomer in Focus: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid

The 4-hydroxy-2-(trifluoromethyl)benzoic acid isomer (CAS 320-32-1) is a well-characterized and commercially available building block that has found applications in diverse fields.[2][3][4]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₃ | [2][4] |

| Molecular Weight | 206.12 g/mol | [2][4] |

| Appearance | White powder | [2] |

| Melting Point | 159 - 161 °C | [2] |

Synthesis and Derivatization

While specific, detailed industrial synthesis routes for 4-hydroxy-2-(trifluoromethyl)benzoic acid are often proprietary, general synthetic strategies for related fluorinated benzoic acids can be inferred from the literature. These may involve multi-step processes starting from fluorinated toluenes, followed by oxidation and hydroxylation.

The true synthetic utility of this isomer lies in the reactivity of its hydroxyl and carboxylic acid groups. These functional handles allow for straightforward derivatization through standard organic chemistry transformations.

Caption: A generalized workflow for the synthesis of amide derivatives.

Conclusion and Future Perspectives

The derivatives and analogs of hydroxy-(trifluoromethyl)benzoic acid represent a versatile and valuable class of compounds with significant potential in both medicinal chemistry and material science. The strategic placement of the trifluoromethyl group, in conjunction with the reactive hydroxyl and carboxylic acid moieties, provides a rich scaffold for creating novel molecules with enhanced properties. While the 4-hydroxy-2-(trifluoromethyl)benzoic acid isomer has been the subject of considerable study, a significant opportunity exists to explore the synthesis and applications of its less-characterized isomers, such as 4-hydroxy-3-(trifluoromethyl)benzoic acid. Future research in this area could uncover new therapeutic agents and advanced materials, further cementing the importance of fluorination in modern chemical innovation.

References

- Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1. Ossila.

- 4-Hydroxy-2-(trifluoromethyl)benzoic acid. PubChem.

- Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.

- Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. (2021, October 27).

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central.

- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. (2021, December 8).

- 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation. Google Patents.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzoic acid. Fisher Scientific.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central.

- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PubMed Central.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Its Use In The Preparation Of Acoramidis. Quick Company.

- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal.

- 4-(Trifluoromethyl)benzoic acid 98% | 455-24-3. Sigma-Aldrich.

- Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry.

- 3-(Trifluoromethyl)benzoic acid 99% | 454-92-2. Sigma-Aldrich.

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Patsnap.

- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Justia Patents.

Sources

A Technical Guide to the Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design. We will explore its impact on fundamental physicochemical properties, its critical function in preventing metabolic degradation, its diverse interactions within protein binding pockets, and the key synthetic methodologies for its incorporation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the CF3 group to optimize lead compounds and accelerate the discovery of next-generation therapeutics.

The Trifluoromethyl Group: A Paradigm Shift in Drug Design

The introduction of fluorine into bioactive molecules has revolutionized drug discovery, and no functional group exemplifies this more than the trifluoromethyl moiety.[3] Approximately 20% of all commercial drugs contain fluorine, a testament to its ability to fine-tune molecular properties.[4] The CF3 group, often used as a bioisostere for a methyl or chloro group, offers a unique combination of high electronegativity, moderate steric bulk, and exceptional stability, allowing chemists to systematically address common liabilities in drug candidates such as poor metabolic stability or low binding affinity.[5][6] Landmark drugs such as the antidepressant Fluoxetine (Prozac) and the selective anti-inflammatory Celecoxib (Celebrex) owe much of their clinical success to the strategic placement of a trifluoromethyl group, highlighting its transformative potential.[2][6]

Modulation of Core Physicochemical Properties

The introduction of a CF3 group into a potential drug molecule fundamentally alters its electronic and physical nature, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Enhancing Lipophilicity for Improved Permeability

Lipophilicity, often quantified as LogP or LogD, is a critical parameter that influences a drug's ability to cross biological membranes.[8] The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, meaning its introduction generally increases a molecule's overall lipid solubility.[1][9] This enhancement can improve membrane permeability and facilitate passage across crucial barriers like the intestinal wall for oral absorption or the blood-brain barrier for CNS-acting drugs.[3][10] For example, the CF3 group in Fluoxetine enhances its lipophilicity, which is crucial for its ability to penetrate the central nervous system and exert its effects.[10][11]

However, the impact of the CF3 group is context-dependent. While it reliably increases the lipophilicity of aromatic systems, its effect on aliphatic chains can be more nuanced, sometimes leading to a smaller-than-expected increase or even a decrease in lipophilicity depending on its position relative to other functional groups.[12][13]

Table 1: Representative Impact of Trifluoromethylation on Physicochemical Properties This table illustrates the typical changes observed when a metabolically vulnerable methyl group on an aromatic ring is replaced with a trifluoromethyl group.

| Compound | Moiety at R | LogP (Calculated) | pKa (of adjacent COOH) |

| Analog A | -CH₃ | 2.50 | 4.5 |

| Analog B | -CF₃ | 3.38 | 3.7 |

Note: Values are illustrative to demonstrate the general trend. The increase in LogP signifies greater lipophilicity, while the decrease in pKa indicates stronger acidity due to the CF3 group's potent electron-withdrawing effect.[1][14]

Electronic Effects: Tuning Acidity and Basicity (pKa)

The three highly electronegative fluorine atoms make the CF3 group a powerful electron-withdrawing substituent.[14] When attached to an aromatic ring or adjacent to an acidic or basic center, it can significantly alter the molecule's pKa.[6][7] For instance, the CF3 group can increase the acidity of a nearby carboxylic acid or phenol, or decrease the basicity of a neighboring amine.[5][6] This modulation is critical for several reasons:

-

Target Binding: It can optimize the ionization state of a functional group required for a key hydrogen bonding interaction within the target protein.[5]

-

Solubility: It can alter a molecule's solubility profile at physiological pH.

-

Off-Target Effects: It can detune interactions with unwanted targets, such as hERG channels, by modifying key physicochemical parameters.

Engineering Metabolic Stability

One of the most valuable applications of the trifluoromethyl group is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[3][14]

Blocking Metabolic Hotspots

The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][9] This makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) family of enzymes that are responsible for the metabolism of most drugs.[1][14]

A common strategy in drug design is to identify "metabolic hotspots"—positions on a molecule, such as a methyl or unsubstituted aromatic carbon, that are susceptible to oxidative metabolism. Replacing a hydrogen or a metabolically labile methyl group at such a hotspot with a CF3 group effectively blocks this metabolic pathway, preventing rapid degradation and clearance of the drug.[6] This often results in a longer in vivo half-life and a more predictable pharmacokinetic profile.[1]

Case Study: Overcoming Rapid Metabolism

While the CF3 group itself is stable, its electronic influence can affect adjacent functional groups. Trifluoromethyl ketones (TFMKs), developed as potent enzyme inhibitors, were found to be rapidly metabolized in vivo to inactive trifluoromethyl alcohols.[15] To overcome this, researchers designed trifluoropyruvamides (TFPAs) by adding an adjacent amide carbonyl group. This second electron-withdrawing group stabilized the ketone's hydrate form, making it resistant to metabolic reduction by carbonyl reductases and rescuing the pharmacophore for further development.[15]

Enhancing Target Binding Affinity and Selectivity

The CF3 group can significantly improve how tightly and specifically a drug binds to its biological target.[2][9] This is achieved through a combination of steric effects and unique non-covalent interactions.

The Role of the CF3 in the Binding Pocket

The CF3 group is larger than a hydrogen atom but is considered a bioisostere of a methyl group, though with vastly different electronic properties.[6][9] Within a protein's binding pocket, it can contribute to affinity through several mechanisms:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to fit snugly into hydrophobic pockets, displacing water molecules and increasing binding entropy.[2]

-

Van der Waals Forces: Its steric bulk can lead to favorable van der Waals contacts with nonpolar amino acid residues.[1]

-

Dipole-Dipole and Orthogonal Multipolar Interactions: The strong dipole moment of the C-F bonds can engage in favorable electrostatic interactions with polar residues or backbone amides in the protein.

-

Halogen Bonding: The fluorine atoms can act as weak halogen bond acceptors, forming non-covalent interactions with electron-donating groups in the protein.[5]

Case Study: Celecoxib's COX-2 Selectivity

The non-steroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex) is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[16][17] This selectivity is crucial for avoiding the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The trifluoromethyl group on Celecoxib's pyrazole ring plays a key role in this selectivity. The COX-2 active site has a larger, more accommodating hydrophobic side pocket compared to COX-1. The bulky, lipophilic CF3 group of Celecoxib projects into this side pocket, forming favorable interactions that anchor the drug and lead to potent and selective inhibition.[1][18] The corresponding methyl-containing analog lacks the same degree of selectivity, demonstrating the critical contribution of the CF3 group.[2]

Synthetic Strategies for Trifluoromethylation

The successful application of the CF3 group in drug design is underpinned by the development of robust synthetic methods for its installation. Trifluoromethylation reactions can be broadly categorized as nucleophilic, electrophilic, and radical pathways.[5]

Overview of Key Methodologies

-

Nucleophilic Trifluoromethylation: This approach involves reagents that deliver a "CF3⁻" anion equivalent. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent. It is widely used to trifluoromethylate carbonyl compounds like aldehydes and ketones.[5]

-

Electrophilic Trifluoromethylation: These methods use reagents that deliver a "CF3⁺" cation equivalent to a nucleophilic substrate. Togni and Umemoto reagents are popular examples of this class, enabling the trifluoromethylation of carbanions, enolates, and electron-rich aromatic systems.[5]

-

Radical Trifluoromethylation: This strategy involves the generation of a CF3• radical, which can then add to alkenes or (hetero)arenes. Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) are often used under oxidative conditions to generate the required radical species.[5]

Experimental Protocol: Nucleophilic Trifluoromethylation of a Ketone

This protocol describes a representative nucleophilic trifluoromethylation of acetophenone using the Ruppert-Prakash reagent.

Objective: To synthesize 2,2,2-trifluoro-1-phenylethan-1-ol.

Materials:

-

Acetophenone (1.0 mmol, 120 mg)

-

(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol, 213 mg, 0.22 mL)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 mL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: Add a magnetic stir bar to a flame-dried 25 mL round-bottom flask. Seal the flask with a rubber septum and purge with dry nitrogen or argon gas.

-

Reagent Addition: Under the inert atmosphere, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.

-

Initiation: Add TMSCF3 (1.5 mmol) to the stirred solution via syringe. Following this, add the TBAF solution (0.1 mmol) dropwise. Causality Note: TBAF acts as a catalytic fluoride source, which activates the TMSCF3 to form the nucleophilic trifluoromethyl anion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of 1 M HCl (5 mL). This step protonates the resulting alkoxide and hydrolyzes any remaining TMS-containing species.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to yield the pure trifluoromethyl alcohol.

Conclusion: The Enduring Impact of the CF3 Moiety

The trifluoromethyl group is a powerful and versatile functional group that offers a multitude of benefits for drug design.[1] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1][7] As synthetic methodologies for its introduction continue to advance, the strategic incorporation of the CF3 group will undoubtedly remain a cornerstone of medicinal chemistry, paving the way for the development of safer and more effective medicines.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved from [Link]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). ACS Publications. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). JelSciences. Retrieved from [Link]

-

Trifluoromethylphenyl moiety of fluoxetine is essential in causing the adverse effects of fluoxetine. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Fluoxetine (Drug) – Study Guide. (2026). StudyGuides.com. Retrieved from [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. Retrieved from [Link]

-

Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Celecoxib | C17H14F3N3O2S. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed. Retrieved from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH. Retrieved from [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (n.d.). PMC - NIH. Retrieved from [Link]

-

Crystal binding mode of (A) celecoxib, and predicted binding... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studyguides.com [studyguides.com]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-hydroxy-3-(trifluoromethyl)benzoic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-hydroxy-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide employs a foundational approach. We will first dissect the spectroscopic characteristics of structurally related analogs to build a robust predictive model for the title compound. This methodology not only allows for a detailed interpretation of the expected spectral features but also provides researchers with a framework for analyzing similar substituted aromatic systems.

Introduction

This compound possesses a unique combination of functional groups that impart specific electronic and structural properties, making its unambiguous characterization essential. The electron-donating hydroxyl group (-OH) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups create a distinct substitution pattern on the benzene ring, which is reflected in its spectroscopic signatures. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the two acidic protons from the hydroxyl and carboxylic acid groups. The predicted chemical shifts are based on the analysis of substituent effects in analogous compounds such as 4-hydroxybenzoic acid and 3-(trifluoromethyl)benzoic acid.[1]

Substituent Effects on Aromatic Protons:

-

-OH group: An electron-donating group that shields ortho and para protons, shifting them upfield (to lower ppm values).

-

-COOH group: An electron-withdrawing group that deshields ortho protons, shifting them downfield.

-

-CF₃ group: A strongly electron-withdrawing and anisotropic group that deshields ortho and meta protons.[2]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.1 - 8.3 | d | ~2.0 | Ortho to both -COOH and -CF₃, experiencing strong deshielding. |

| H-2 | ~7.9 - 8.1 | dd | ~8.5, 2.0 | Ortho to -COOH and meta to -CF₃ and -OH. |

| H-6 | ~7.1 - 7.3 | d | ~8.5 | Ortho to -OH, experiencing shielding, and meta to -COOH and -CF₃. |

| -OH (phenolic) | ~10.0 - 11.0 | br s | - | Broad signal, chemical shift is solvent and concentration dependent. |

| -COOH | > 12.0 | br s | - | Very broad signal at a high chemical shift, typical for carboxylic acids. |

d = doublet, dd = doublet of doublets, br s = broad singlet

Experimental Data from Analogs:

-

4-Hydroxybenzoic acid: The aromatic protons appear as two doublets around 7.79 ppm (H-2, H-6) and 6.82 ppm (H-3, H-5) in DMSO-d₆.[3]

-

3-(Trifluoromethyl)benzoic acid: The aromatic protons show complex splitting patterns between 7.5 and 8.4 ppm.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached groups and resonance effects.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 - 170 | Typical for a carboxylic acid carbonyl carbon. |

| C-4 (-OH) | ~160 - 165 | Attached to the electronegative oxygen, deshielded. |

| C-1 (-COOH) | ~125 - 130 | Quaternary carbon attached to the carboxylic acid. |

| C-3 (-CF₃) | ~128 - 133 (q) | Attached to the electron-withdrawing CF₃ group, shows quartet splitting due to C-F coupling. |

| C-5 | ~130 - 135 | Deshielded by the ortho -COOH and -CF₃ groups. |

| C-2 | ~120 - 125 | Influenced by the adjacent -COOH and meta -OH and -CF₃ groups. |

| C-6 | ~115 - 120 | Shielded by the ortho -OH group. |

| -CF₃ | ~120 - 125 (q) | Quartet due to one-bond C-F coupling. |

q = quartet

Experimental Data from Analogs:

-

4-Hydroxybenzoic acid: Key signals are observed at approximately 167 ppm (C=O), 162 ppm (C-OH), 132 ppm (C-2,6), 122 ppm (C-1), and 115 ppm (C-3,5) in DMSO-d₆.[3]

-

3-(Trifluoromethyl)benzoic acid: The trifluoromethyl carbon appears as a quartet, and the aromatic carbons show shifts influenced by the electron-withdrawing nature of the -CF₃ group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3300 (broad) | O-H stretch | Phenol |

| ~1700 - 1680 | C=O stretch | Carboxylic acid |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1300 - 1100 | C-F stretch | Trifluoromethyl group |

| ~1250 | C-O stretch | Phenol |

| ~900 - 650 | C-H bend | Aromatic ring |

The broad O-H stretching band from the carboxylic acid is a hallmark of this functional group and is expected to be a prominent feature in the spectrum. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the fingerprint region.

Experimental Data from Analogs:

-

4-Hydroxybenzoic acid: Shows a broad O-H stretch from the carboxylic acid, a phenolic O-H stretch, a C=O stretch around 1673 cm⁻¹, and aromatic C=C stretches.[6]

-

4-Hydroxy-3-methylbenzoic acid: The IR spectrum of this closely related compound displays characteristic peaks for the hydroxyl, carboxylic acid, and aromatic functionalities.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of C₈H₅F₃O₃ is 206.0191 g/mol . The molecular ion peak is expected to be observed at m/z = 206.

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z = 189)

-

Loss of -COOH (m/z = 161)

-

Decarboxylation (-CO₂) (m/z = 162)

-

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Applications of 4-hydroxy-3-(trifluoromethyl)benzoic Acid

Foreword: Unveiling the Therapeutic Potential of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide delves into the scientific underpinnings and therapeutic potential of a key fluorinated building block: 4-hydroxy-3-(trifluoromethyl)benzoic acid . While its primary recognition in the scientific community stems from its role as a critical intermediate in the synthesis of novel therapeutic agents, emerging data suggests it may possess intrinsic biological activities worthy of exploration. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising molecule, grounded in established scientific principles and supported by current literature.

Physicochemical Properties and Synthetic Overview

This compound is an aromatic carboxylic acid characterized by a hydroxyl group and a trifluoromethyl group ortho to the carboxylic acid moiety. This substitution pattern imparts specific chemical properties that are advantageous for its use in organic synthesis and its potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

The synthesis of this compound can be achieved through various methods, including the direct fluorination of 4-hydroxybenzoic acid using trifluoroacetic anhydride.[1] Other established routes include Kolbe-Schmidt carboxylation and Friedel-Crafts acylation pathways.[1] More contemporary approaches have explored photocatalytic trifluoromethylation, offering a more environmentally benign and efficient synthesis.[1]

Illustrative Synthetic Workflow

Caption: A simplified diagram illustrating a common synthetic route to this compound.

Core Application: A Key Intermediate in the Synthesis of RARα Agonists for Neurodegenerative Disorders

The most significant and well-documented application of this compound is as a pivotal intermediate in the synthesis of selective retinoic acid receptor α (RARα) agonists.[2][3] These synthesized compounds are under investigation as potential therapeutics for neurodegenerative conditions, most notably Alzheimer's disease.[2][3]

The Rationale for Targeting RARα in Alzheimer's Disease

Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to retinoic acid, regulate the transcription of a multitude of genes involved in cellular growth, differentiation, and embryonic development.[4] The alpha subtype, RARα, is of particular interest in the context of Alzheimer's disease for several reasons:

-

Amyloid-β (Aβ) Regulation : RARα signaling has been demonstrated to reduce the production of the toxic Aβ peptide by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).[5] This is achieved by increasing the expression of ADAM10, an α-secretase.[5]

-

Aβ Clearance : Activation of the RARα signaling pathway can enhance the clearance of Aβ plaques by increasing the activity of insulin-degrading enzyme (IDE) and neprilysin in both microglia and neurons.[2][6]

-

Neuroprotection : RARα agonists have been shown to be neuroprotective, preventing Aβ-induced neuronal cell death in cortical cultures.[5]

-

Anti-inflammatory Effects : RARα signaling has an anti-inflammatory effect, which is crucial in mitigating the chronic neuroinflammation associated with Alzheimer's disease.[2]

-

Tau Phosphorylation : RARα signaling can prevent the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[2]

Synthesis of Aryl-Amido-Aryl RARα Agonists

A patent describes the synthesis of a series of therapeutic aryl-amido-aryl compounds, which act as selective RARα agonists, using this compound as a starting material.[2][3] The general synthetic scheme involves the derivatization of the hydroxyl and carboxylic acid groups to build the final pharmacophore.

Illustrative Synthetic Protocol for a RARα Agonist Intermediate

The following is a representative, multi-step protocol for the derivatization of this compound as described in the patent literature.[3]

Step 1: Chlorination

-

Dissolve this compound in a suitable solvent.

-

Add sulfuryl chloride and heat the reaction mixture.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and isolate the chlorinated intermediate.

Step 2: Ethylation

-

To the chlorinated intermediate, add ethyl iodide and a base in a suitable solvent.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the progress of the ethylation.

-

Work up the reaction to isolate the ethylated product.

Step 3: Saponification

-

Treat the ethylated ester with a base such as lithium hydroxide in a solvent mixture (e.g., THF/water).

-

Stir until the ester hydrolysis is complete.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter and dry the final derivatized benzoic acid, which is then ready for coupling with an amine to form the final amide product.

RARα Signaling Pathway in Alzheimer's Disease

Caption: The activation of the RARα receptor by agonists derived from this compound can lead to a reduction in amyloid-β production and enhanced neuroprotection.

Potential Intrinsic Biological Activities

While its role as a synthetic intermediate is well-established, preliminary information from commercial suppliers suggests that this compound itself may possess certain biological activities.[5] It is important to note that these claims are not yet substantiated by extensive peer-reviewed research and should be considered as avenues for further investigation.

Potential Anti-inflammatory Effects

Some sources indicate that this compound may have anti-inflammatory properties.[5] The broader class of benzoic acid derivatives is known to exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB.[7] The trifluoromethyl group could potentially enhance this activity.

Potential Antimicrobial Properties

The compound has also been reported to show effectiveness against certain bacterial strains.[5] Benzoic acid and its derivatives are widely used as antimicrobial preservatives. The trifluoromethyl group, due to its lipophilicity, could facilitate the penetration of bacterial cell membranes, potentially leading to enhanced antimicrobial activity. Studies on other trifluoromethyl-containing compounds have demonstrated potent antibacterial effects.[8]

Potential Enzyme Inhibition

There is also evidence to suggest that this compound may act as an enzyme inhibitor.[5] The specific enzymes targeted are not yet well-defined in the public domain. However, the structural motifs present in the molecule are common in various enzyme inhibitors, suggesting that it could be a valuable scaffold for the development of novel inhibitors for a range of therapeutic targets.

Future Perspectives and Conclusion

This compound stands out as a molecule of significant interest in the field of drug discovery and development. Its primary and most validated application lies in its role as a key building block for the synthesis of selective RARα agonists, which hold considerable promise for the treatment of Alzheimer's disease and other neurodegenerative disorders. The scientific rationale for targeting RARα is robust and supported by a growing body of evidence.

The potential intrinsic anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of this compound, while currently based on preliminary data, open up exciting new avenues for research. Further in-depth studies, including in vitro and in vivo assays, are warranted to validate these initial observations and to elucidate the underlying mechanisms of action.

For researchers and drug development professionals, this compound represents a versatile scaffold with both established and underexplored therapeutic potential. Its continued investigation is likely to yield novel insights and contribute to the development of next-generation therapeutics for a range of challenging diseases.

References

- Therapeutic aryl-amido-aryl compounds and their use. (n.d.). Google Patents.

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central. Available at: [Link]

-

Retinoic acid receptor alpha. (n.d.). Wikipedia. Available at: [Link]

-

Retinoic acid signaling pathway as a modern precision therapy against cancers. (n.d.). Taylor & Francis. Available at: [Link]

-

Molecular Signaling Mechanisms of Natural and Synthetic Retinoids for Inhibition of Pathogenesis in Alzheimer's Disease. (n.d.). PubMed Central. Available at: [Link]

-

Retinoic acid receptor alpha – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Involvement of Retinoic Acid Receptor-α–Mediated Signaling Pathway in Induction of CD38 Cell-Surface Antigen. (1997, May 15). ASH Publications. Available at: [Link]

-

Therapeutic insights elaborating the potential of retinoids in Alzheimer's disease. (n.d.). Frontiers. Available at: [Link]

-

How Do Retinoids Affect Alzheimer's Disease and Can They Be Novel Drug Candidates? (2024, April 3). MDPI. Available at: [Link]

-

Retinoic acid receptor. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Springer. Available at: [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). Taylor & Francis Online. Available at: [Link]

- BENZOIC ACID DERIVATIVES AS IL-15Rα RECEPTOR INHIBITORS. (n.d.). Google Patents.

- Therapeutic aryl-amido-aryl compounds and their use. (n.d.). Google Patents.

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023, November 9). PubMed. Available at: [Link]

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER. Available at: [Link]

-

Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (2020, September 21). PubMed. Available at: [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021, June 10). ACS Publications. Available at: [Link]

Sources

- 1. Buy this compound | 220239-68-9 [smolecule.com]

- 2. Amyloid β inhibits retinoic acid synthesis exacerbating Alzheimer disease pathology which can be attenuated by an retinoic acid receptor α agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 4. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 5. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic insights elaborating the potential of retinoids in Alzheimer’s disease [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Asset in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's properties. Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its value in enhancing drug efficacy and developability.[1] This guide provides an in-depth exploration of the trifluoromethyl group's role in drug design, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that drive its use. We will delve into its effects on physicochemical properties, showcase its application in successful drug molecules, provide detailed experimental protocols for its installation, and visualize its critical interactions at the molecular level.

Part 1: The Physicochemical Impact of Trifluoromethylation: A Causal Analysis

The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its physicochemical properties. Understanding the causality behind these changes is fundamental to leveraging them effectively. The CF3 group's influence stems from the unique properties of the fluorine atom: high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond.[2]

Enhanced Metabolic Stability

A primary driver for introducing a CF3 group is to enhance a molecule's metabolic stability.[3][4] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][4] This makes it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzymes that are responsible for the majority of oxidative drug metabolism.[5]

-

The Causality: By replacing a metabolically labile group, such as a methyl (-CH3) or an unsubstituted aromatic C-H bond, with a robust CF3 group, medicinal chemists can effectively block common metabolic pathways. This "metabolic switching" strategy often leads to a longer in vivo half-life, reduced clearance, and a more predictable and durable pharmacokinetic profile.[5]

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that is crucial for a drug's ability to cross cellular membranes and reach its target.[1][4] This is quantified by the Hansch-Fujita π constant, a measure of a substituent's contribution to a molecule's lipophilicity, where the CF3 group has a value of +0.88.[3][4]

-

The Causality: While increased lipophilicity can improve absorption and membrane permeability, it is a double-edged sword. Excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity. The strategic placement of a CF3 group allows for a fine-tuning of the overall molecular lipophilicity to strike the optimal balance for bioavailability and safety.

Altered Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the pKa of nearby acidic or basic functional groups.[1] For instance, attaching a CF3 group to an aromatic ring can substantially lower the pKa of a phenolic hydroxyl group or a benzylic amine.

-

The Causality: This pKa modulation is critical for controlling a drug's ionization state at physiological pH. A drug's charge affects its solubility, its ability to permeate biological membranes (as neutral species are generally more permeable), and its interactions with the target protein, which often involve specific ionization states for optimal binding. For example, lowering the pKa of a basic amine can reduce unwanted interactions with off-target ion channels while maintaining the desired interactions at the therapeutic target.[6]

Enhanced Binding Affinity

The CF3 group can increase a drug's binding affinity for its target through a variety of non-covalent interactions.[3]

-

The Causality:

-

Steric and Hydrophobic Interactions: The CF3 group is bulkier than a methyl group and can establish favorable van der Waals and hydrophobic interactions within a protein's binding pocket.[3][7]

-

Dipole-Dipole and Halogen Bonding: The polarized C-F bonds create a strong molecular dipole. Furthermore, the CF3 group can act as both an electrophile and a nucleophile in noncovalent interactions.[7][8] It can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule, such as a carbonyl oxygen in a protein backbone.[3][6] This versatility allows for a range of stabilizing interactions that would not be possible with a simple methyl group.[8]

-

Quantitative Effects of Trifluoromethylation: A Comparative Summary

The following table provides a quantitative comparison of the physicochemical properties of several compounds with and without a trifluoromethyl group, illustrating the principles discussed above.

| Compound Pair | Modification | Property | Value (Parent) | Value (CF3 Analog) | Rationale for Change |

| Toluene vs. Benzotrifluoride | H → CF3 on methyl | LogP | 2.73 | 2.93 (Calculated) | Increased lipophilicity due to the hydrophobic nature of the CF3 group. |

| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | pKa | 4.63 | 3.50 | The strong electron-withdrawing effect of the CF3 group delocalizes the lone pair on the nitrogen, reducing its basicity. |

| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | pKa | 9.95 | 9.02 | The electron-withdrawing CF3 group stabilizes the phenoxide anion, making the phenol more acidic. |

| Butenafine Analog | tert-Butyl → CF3-cyclobutane | Metabolic Stability (CLint in mg min⁻¹ µL⁻¹) | 30 | 21 | The robust C-F bonds in the CF3 group block potential sites of oxidative metabolism, leading to lower intrinsic clearance and higher stability.[9] |

| UT-155 vs. CF3-indazole analog | Indole → CF3-indazole | Metabolic Stability (t½ in min) | 12.35 | 53.71 | Replacement of a metabolically susceptible part of the molecule with a more stable CF3-containing ring system significantly increases metabolic half-life.[10] |

Part 2: Strategic Applications and Case Studies in Drug Design

The deliberate incorporation of a trifluoromethyl group is a well-established strategy to overcome common challenges in drug development, such as poor metabolic stability, low bioavailability, and insufficient target affinity.

Case Study: Celecoxib (Celebrex), a Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] The trifluoromethyl group on its pyrazole ring is crucial for its activity and selectivity.

-

Mechanism of Action and Role of the CF3 Group: X-ray crystallography of celecoxib bound to the COX-2 active site (PDB ID: 3LN1) reveals the critical role of the CF3 group.[11] The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to the COX-1 isoform. The trifluoromethyl group of celecoxib projects into this side pocket, forming favorable hydrophobic and van der Waals interactions with residues such as Valine 335 and Leucine 517.[12] This interaction is a key determinant of celecoxib's high affinity and selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[13] The electron-withdrawing nature of the CF3 group also influences the electronic properties of the pyrazole ring, contributing to the overall binding affinity.[7]

Part 3: Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a significant synthetic challenge. A variety of methods have been developed, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.

Overview of Synthetic Approaches

-

Nucleophilic Trifluoromethylation: These methods employ a trifluoromethyl anion (CF3⁻) equivalent, such as the Ruppert-Prakash reagent (TMSCF3), to react with electrophilic substrates like aldehydes and ketones.

-

Electrophilic Trifluoromethylation: These reactions utilize reagents that deliver a trifluoromethyl cation (CF3⁺) equivalent, such as Togni's and Umemoto's reagents, to react with nucleophilic substrates like enolates, indoles, and phenols.[14][15]

-

Radical Trifluoromethylation: This approach generates a trifluoromethyl radical (CF3•) from sources like sodium triflinate (CF3SO2Na, Langlois' reagent), which can then be added to arenes and heteroarenes.[16] This method is particularly valuable for late-stage functionalization of complex molecules.

Detailed Experimental Protocol: Copper-Catalyzed Radical Trifluoromethylation of an Arene

This protocol describes a representative copper-catalyzed radical trifluoromethylation of a generic aryl iodide using sodium triflinate (CF3SO2Na), a method widely applicable in medicinal chemistry.

Objective: To synthesize a trifluoromethylated arene from an aryl iodide precursor.

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Sodium triflinate (CF3SO2Na) (2.0 mmol, 2.0 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 mmol, 3.0 equiv)

-

Dimethylformamide (DMF), anhydrous (5 mL)

-

Round-bottom flask (25 mL), magnetic stir bar, condenser

-

Standard glassware for workup and purification

Procedure:

-